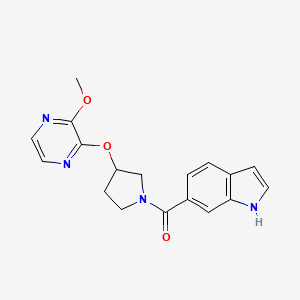

(1H-Indol-6-yl)(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.

BenchChem offers high-quality (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die antibakterielle Aktivität der Verbindung wurde untersucht, insbesondere gegen Mycobacterium tuberculosis und andere Stämme .

- Molekular-Docking-Studien deuten darauf hin, dass Indol-Derivate, einschließlich dieser Verbindung, anti-HIV-1-Eigenschaften besitzen könnten .

Antibakterielle und Antituberkulose-Eigenschaften

Anti-HIV-Aktivität

Antikrebs-Potenzial

Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung ein immenses Potenzial in verschiedenen Bereichen bietet, von der antiviralen Therapie bis hin zur Krebsforschung. Forscher sollten ihre Mechanismen weiter untersuchen, ihre Eigenschaften optimieren und neue therapeutische Anwendungen entdecken.

Biologische Aktivität

The compound (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety, a methoxypyrazine ring, and a pyrrolidine unit linked through an ether bond. This unique combination of functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone |

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 270.31 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The indole and pyrazine components are known for their roles in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for neuropharmacological effects.

Antimicrobial Activity

In vitro studies have demonstrated that (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.010 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

These results indicate that the compound could be a candidate for developing new antibacterial agents.

Anticancer Potential

Recent studies also suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A notable study reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- IC50 Values :

- HeLa: 12 µM

- MCF7: 15 µM

These results highlight the compound's potential as a therapeutic agent in oncology.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. Animal studies have shown that it can reduce symptoms of neuroinflammation and improve cognitive functions in models of neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound showed promising results against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Apoptosis Induction : Another study focused on the mechanism by which the compound induces apoptosis in cancer cells, revealing that it activates p53-mediated pathways, leading to increased expression of pro-apoptotic factors .

Eigenschaften

IUPAC Name |

1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBLRWLZMGPZKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.